

Spectroscopic Characterization of Bis(2-butoxyethyl) Phosphate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bis(2-butoxyethyl) phosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **Bis(2-butoxyethyl) phosphate**. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes information from structurally analogous molecules and established principles of NMR spectroscopy for organophosphorus compounds to predict the spectral characteristics. Detailed experimental protocols for acquiring high-quality NMR data are also presented.

Introduction

Bis(2-butoxyethyl) phosphate is an organophosphate ester with applications in various industrial and research fields. Its structure, comprising a central phosphate group bonded to two 2-butoxyethyl chains, imparts properties that make it a subject of interest. Accurate structural elucidation and purity assessment are paramount for its application, and NMR spectroscopy stands as the most powerful analytical technique for this purpose. This guide will delve into the expected ^1H , ^{13}C , and ^{31}P NMR spectral features of **Bis(2-butoxyethyl) phosphate**.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted quantitative NMR data for **Bis(2-butoxyethyl) phosphate**. These predictions are based on the analysis of structurally similar compounds, such as Tris(2-butoxyethyl) phosphate and other dialkyl phosphates, and general NMR principles.

Table 1: Predicted ^1H NMR Data for **Bis(2-butoxyethyl) Phosphate**

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
P-O-CH ₂ -CH ₂ -O-	~ 4.1 - 4.2	Multiplet	
P-O-CH ₂ -CH ₂ -O-	~ 3.6 - 3.7	Triplet	
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 3.4 - 3.5	Triplet	
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 1.5 - 1.6	Sextet	
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 1.3 - 1.4	Sextet	
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 0.9	Triplet	

Table 2: Predicted ^{13}C NMR Data for **Bis(2-butoxyethyl) Phosphate**

Assignment	Predicted Chemical Shift (δ , ppm)
P-O-CH ₂ -CH ₂ -O-	~ 68 - 70
P-O-CH ₂ -CH ₂ -O-	~ 70 - 72
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 31 - 33
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 19 - 21
-O-CH ₂ -CH ₂ -CH ₂ -CH ₃	~ 13 - 15

Table 3: Predicted ^{31}P NMR Data for **Bis(2-butoxyethyl) Phosphate**

Assignment	Predicted Chemical Shift (δ , ppm)
P	~ 0 to -5

Experimental Protocols

This section provides detailed methodologies for the key NMR experiments required for the characterization of **Bis(2-butoxyethyl) phosphate**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **Bis(2-butoxyethyl) phosphate** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice for organophosphate esters.
- **Dissolution:** Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Spectrometer Parameters

The following are general starting parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- **Pulse Program:** Standard single-pulse experiment (e.g., zg30).
- **Number of Scans:** 16-32.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time:** 2-4 seconds.
- **Spectral Width:** 0-10 ppm.

- Temperature: 298 K.

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy (Proton Decoupled):

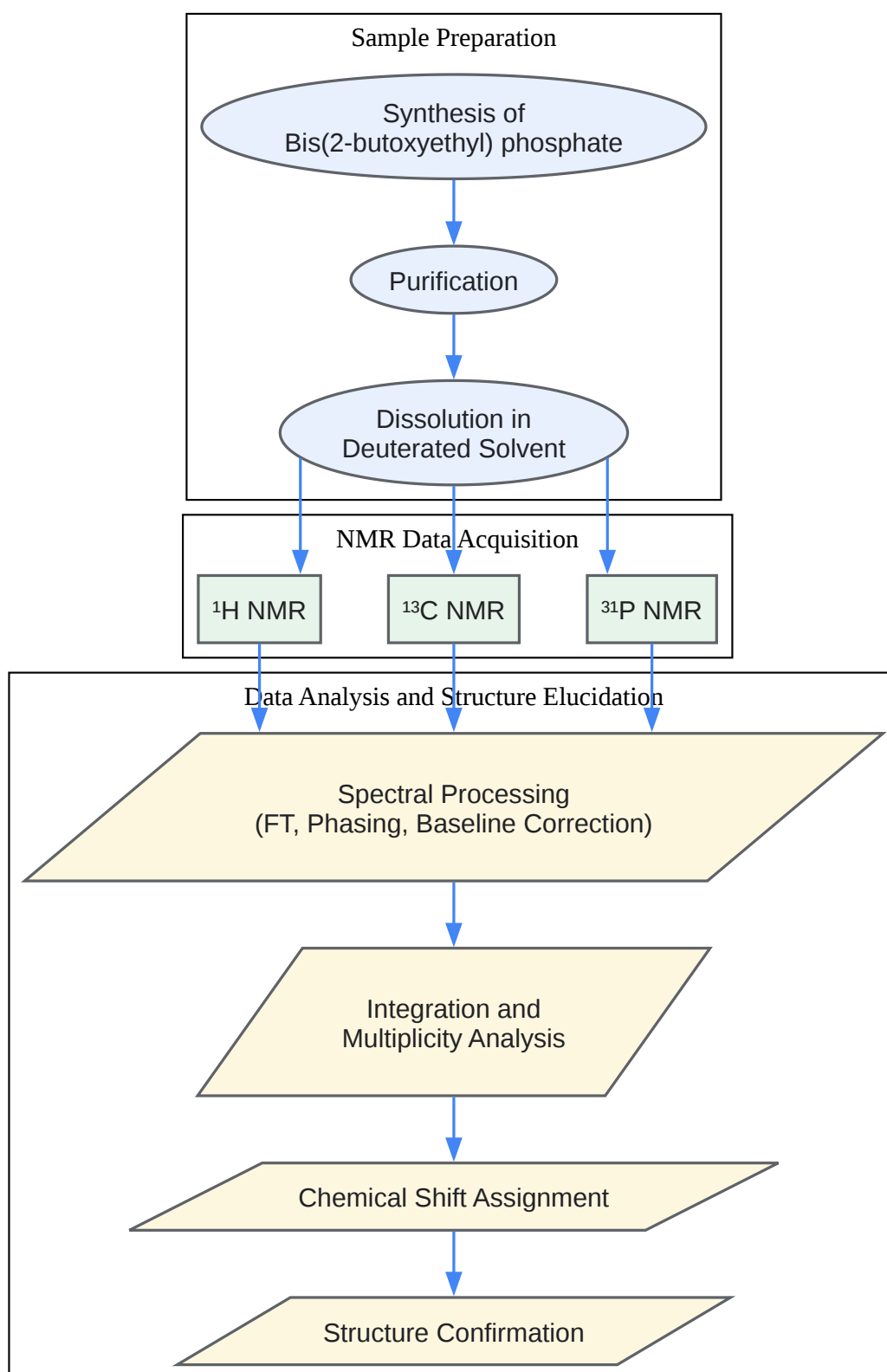
- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, depending on concentration).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-80 ppm.
- Temperature: 298 K.

$^{31}\text{P}\{^1\text{H}\}$ NMR Spectroscopy (Proton Decoupled):

- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Number of Scans: 64-256.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 50 to -50 ppm.
- Reference: 85% H_3PO_4 (external or internal).
- Temperature: 298 K.

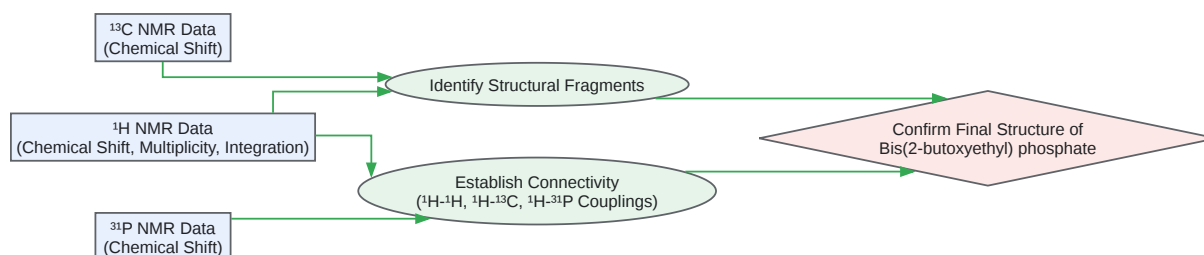
Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of **Bis(2-butoxyethyl) phosphate** using NMR.



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Workflow for NMR Spectroscopic Characterization.



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Logical Flow for NMR Data Interpretation.

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